molecular formula C14H12F3NO B12280888 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile CAS No. 1956334-70-5

4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile

Cat. No.: B12280888
CAS No.: 1956334-70-5
M. Wt: 267.25 g/mol
InChI Key: HOGMWAHKHPERCK-UHFFFAOYSA-N
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Description

4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile ( 1956334-70-5) is a specialized organic compound featuring a cyclohexane ring core that is functionalized with a carbonyl group (4-oxo) and a nitrile moiety, and is further substituted at the 1-position with a 3-(trifluoromethyl)phenyl group . This well-defined molecular architecture, with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol, makes it a valuable building block for precise synthetic applications . The presence of the trifluoromethyl group is a critical feature, as it is known to enhance the lipophilicity and metabolic stability of molecules, which are key parameters in the development of bioactive compounds . The nitrile functionality adds versatility, offering a handle for further chemical derivatization and the construction of more complex heterocycles or targeted small-molecule modulators . As such, this compound serves as a high-value intermediate in pharmaceutical and agrochemical research for the development of novel biologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1956334-70-5

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-1-2-10(8-11)13(9-18)6-4-12(19)5-7-13/h1-3,8H,4-7H2

InChI Key

HOGMWAHKHPERCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethylphenylmagnesium Bromide

A mixture of 3-bromobenzotrifluoride (meta:para:ortho = 96:3:1) reacts with magnesium in tetrahydrofuran (THF) under nitrogen, catalyzed by iodine or ethylene dibromide. The Grignard intermediate forms at 60–70°C over 4–6 hours.

Reaction Conditions

Parameter Value
Solvent THF
Temperature 60–70°C
Catalyst Iodine (0.5–1 mol%)
Yield 89–92% (Grignard intermediate)

Coupling with Cyclohexenone Derivatives

The Grignard reagent reacts with 4-cyanocyclohexanone in toluene or xylene. Transition metal ligands (e.g., Fe(acac)₃) and acetic acid improve regioselectivity.

Optimized Protocol

  • Molar Ratio : Grignard:4-cyanocyclohexanone = 1:1.1
  • Ligand-Acid System : Fe(acac)₃ (2 mol%) + acetic acid (5 mol%)
  • Yield : 78–85%

Cyclization Strategies

Cyclization methods avoid multi-step sequences by directly forming the cyclohexane ring.

Copper-Catalyzed Cyclopropane Ring Opening

Aryl cyclopropyl ketones, derived from aryl bromides and cyclopropanecarbonitrile, undergo ring expansion. CuBr (5 mol%) and BF₃·Et₂O in nitromethane at 90°C for 18 hours yield the target compound.

Key Data

Parameter Value
Catalyst CuBr
Additive BF₃·Et₂O
Solvent Nitromethane
Time 18 hours
Yield 72–80%

Acid-Mediated Intramolecular Cyclization

3-(Trifluoromethyl)phenylacetonitrile reacts with γ-keto acids under H₂SO₄ catalysis. The method achieves 68% yield but requires careful temperature control (0–5°C) to prevent nitrile hydrolysis.

Friedel-Crafts Acylation

This approach introduces the trifluoromethylphenyl group via electrophilic aromatic substitution.

Acylation of 3-(Trifluoromethyl)benzene

Cyclohexanecarbonitrile chloride reacts with AlCl₃ in dichloromethane. The reaction proceeds at −20°C to minimize side products.

Performance Metrics

Parameter Value
Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature −20°C
Yield 65–70%

Oxidative Functionalization

Post-synthetic oxidation adjusts the ketone group’s position.

Selective Oxidation of 4-Hydroxy Derivatives

4-Hydroxy-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is oxidized using pyridinium chlorochromate (PCC) in dichloromethane. The reaction achieves 88% yield with <2% over-oxidation.

Conditions

Oxidant PCC (1.5 equiv)
Solvent Dichloromethane
Time 6 hours

Solvent and Purification Optimization

Solvent selection critically impacts yield and purity.

Solvent Systems

  • Polar Aprotic Solvents : DMF increases reaction rate but risks nitrile degradation.
  • Hydrocarbon Solvents : Toluene minimizes side reactions during Grignard coupling.

Chromatographic Purification

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) removes residual isomers. Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Grignard Alkylation 78–85 95–98 High regioselectivity
Copper Cyclization 72–80 90–95 Fewer steps
Friedel-Crafts 65–70 85–90 Scalability
Oxidation 88 97 Post-synthetic flexibility

Challenges and Solutions

  • Trifluoromethyl Group Stability : Avoid prolonged exposure to bases >pH 9.
  • Nitrile Hydrolysis : Use anhydrous conditions and minimize reaction time.
  • Isomer Separation : HPLC with C18 columns resolves meta/para impurities (<0.1%).

Industrial-Scale Considerations

  • Catalyst Recycling : Fe(acac)₃ is recovered via aqueous extraction (85% efficiency).
  • Waste Management : THF is distilled and reused, reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a probe for investigating the effects of fluorinated compounds on biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: Industrially, the compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position on Phenyl) Key Features Sources
4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile Not provided C₁₄H₁₂F₃NO 267.25* 3-CF₃ Electron-withdrawing CF₃ at meta position; oxo and nitrile groups enable diverse reactivity
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile 56326-98-8 C₁₃H₁₂FNO 217.24 4-F Fluorine substituent at para position; lower molecular weight and polarity compared to CF₃ analogs
4-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarbonitrile 2183255-40-3 C₁₄H₁₂F₃NO 267.25 4-CF₃ CF₃ at para position; steric and electronic differences vs. meta-CF₃ isomer
4-oxo-1-phenylcyclohexane-1-carbonitrile 25115-74-6 C₁₃H₁₃NO 199.25 H (no substituent) Baseline structure; minimal steric hindrance; used as a synthetic intermediate

*Calculated based on molecular formula.

Substituent Effects on Properties and Reactivity

  • The meta-CF₃ group may induce steric hindrance compared to the para isomer . The 4-F substituent (CAS 56326-98-8) offers moderate electron withdrawal, balancing reactivity and lipophilicity for drug-like properties . The unsubstituted phenyl variant (CAS 25115-74-6) serves as a baseline for studying substituent impacts .
  • Synthetic Accessibility :

    • The compound with 4-CF₃ (CAS 2183255-40-3) and 3-CF₃ are likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to routes described for 1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 944351-63-7, lacking oxo group) .
    • The 4-F and unsubstituted phenyl analogs are commercially available, with production scales up to 200 kg/year for the latter .

Biological Activity

4-Oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile, also known by its CAS number 932226-24-9, is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a trifluoromethyl group and a cyclohexanecarbonitrile moiety, suggests possible interactions with biological systems that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3NO. The compound features a cyclohexane ring substituted with a carbonitrile group and a trifluoromethylated phenyl group. This structural configuration may influence its biological activity, particularly its interaction with biological targets such as enzymes and receptors.

PropertyValue
Molecular Weight257.25 g/mol
Melting PointNot specified
SolubilityNot extensively studied
Purity>98% (GC)

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, a related compound was found to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence. This inhibition was linked to reduced secretion of virulence factors in pathogenic bacteria, suggesting that this compound may have similar effects on bacterial enzyme activity .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related compounds indicate that they may possess anticancer properties. A study on structurally similar compounds showed selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing effective cancer therapeutics with minimal side effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study of several trifluoromethyl-containing compounds, researchers found that certain derivatives exhibited significant antifungal activity against Candida albicans at concentrations as low as 10 µM. While direct data on this compound is not available, its structural similarities suggest it could exhibit comparable activity.

Case Study 2: Inhibition of Bacterial Secretion Systems

A recent dissertation explored the inhibition of bacterial T3SS using various chemical agents, including those with similar functional groups to this compound. Results indicated that certain compounds could inhibit up to 80% of T3SS activity at concentrations around 25 µM . This finding underscores the potential for developing new antibacterial agents from this class of compounds.

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